

# Synonyms for Diethyl 2-methyl-3-oxosuccinate (e.g., Diethyl methyloxalacetate)

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## Compound of Interest

Compound Name: *Diethyl 2-methyl-3-oxosuccinate*

Cat. No.: *B130162*

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## An In-depth Technical Guide to Diethyl 2-methyl-3-oxosuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Diethyl 2-methyl-3-oxosuccinate**, a versatile ketoester with significant applications in organic synthesis and medicinal chemistry. This document details its chemical identity, physical and spectral properties, a detailed synthesis protocol, and its application in the context of drug development, specifically as a precursor for dihydropteroate synthase (DHPS) inhibitors.

## Chemical Identity and Synonyms

**Diethyl 2-methyl-3-oxosuccinate** is a chemical compound with the molecular formula  $C_9H_{14}O_5$ . For clarity and comprehensive literature searching, a list of its common synonyms and identifiers is provided below.

Identifier Type	Value
IUPAC Name	diethyl 2-methyl-3-oxobutanedioate
CAS Number	759-65-9
Molecular Weight	202.20 g/mol
Synonym	Diethyl methyloxalacetate
Diethyl oxalpropionate[1]	
Methyloxalacetic acid diethyl ester[1]	
2-Methyl-3-oxobutanedioic acid 1,4-diethyl ester	
Ethyl $\alpha$ -ethoxalylpropionate	
NSC 33946[1]	
Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester	
1,4-diethyl 2-methyl-3-oxobutanedioate	
Diethyl 2-methyloxosuccinate	
Diethyl 3-methyl-2-oxosuccinate	
Propanoic acid, 2-(ethoxyoxoacetyl)-, ethyl ester	

## Physicochemical and Spectral Data

A summary of the key physical and spectral properties of **Diethyl 2-methyl-3-oxosuccinate** is presented in the following tables, facilitating its identification and use in experimental settings.

## Physical Properties

Property	Value	Notes
Appearance	Colorless to pale yellow oily liquid[1]	
Density	1.073 g/mL at 25 °C[1][2]	(lit.)
Boiling Point	138 °C at 23 mmHg[1]	(lit.)
	116-119 °C at 12 Torr[3]	
Flash Point	>230 °F (>110 °C)[2][3]	
Refractive Index	n <sub>20/D</sub> 1.432[1]	(lit.)
pKa	9.30 ± 0.46	(Predicted)[1]
XLogP3	1.3[3]	

## Spectral Data

Spectroscopy Type	Data Highlights
GC-MS	Top peaks observed at m/z values of 29 and 129.[4]
LC-MS	Precursor Type: 203.0913995 [M+H] <sup>+</sup> . Collision Energy HCD (NCE 20-30-40%) shows major fragments at m/z 125.09611, 97.10128, 147.06584, 107.08575, and 135.07991.[4]
<sup>1</sup> H NMR	Data available in various deuterated solvents; chemical shifts are dependent on the solvent used.[5]
<sup>13</sup> C NMR	Data available in various deuterated solvents; chemical shifts are dependent on the solvent used.[5]
Infrared (IR)	ATR-IR spectra are available from commercial suppliers.[4]

## Experimental Protocols

### Synthesis of Diethyl 2-methyl-3-oxosuccinate via Claisen Condensation

This protocol describes the synthesis of **Diethyl 2-methyl-3-oxosuccinate** from ethyl propionate and diethyl oxalate using a Claisen condensation reaction.<sup>[6]</sup>

#### Materials:

- Sodium (powdered)
- Xylene (dry)
- Diethyl ether (absolute)
- Ethyl alcohol (absolute)
- Ethyl propionate
- Diethyl oxalate
- Acetic acid (33% solution)
- Sodium bicarbonate solution (saturated)
- Anhydrous sodium sulfate

#### Equipment:

- 3-L three-necked flask
- Mercury-sealed stirrer
- Reflux condenser with calcium chloride tube
- Dropping funnel with calcium chloride tube
- Ice-water bath

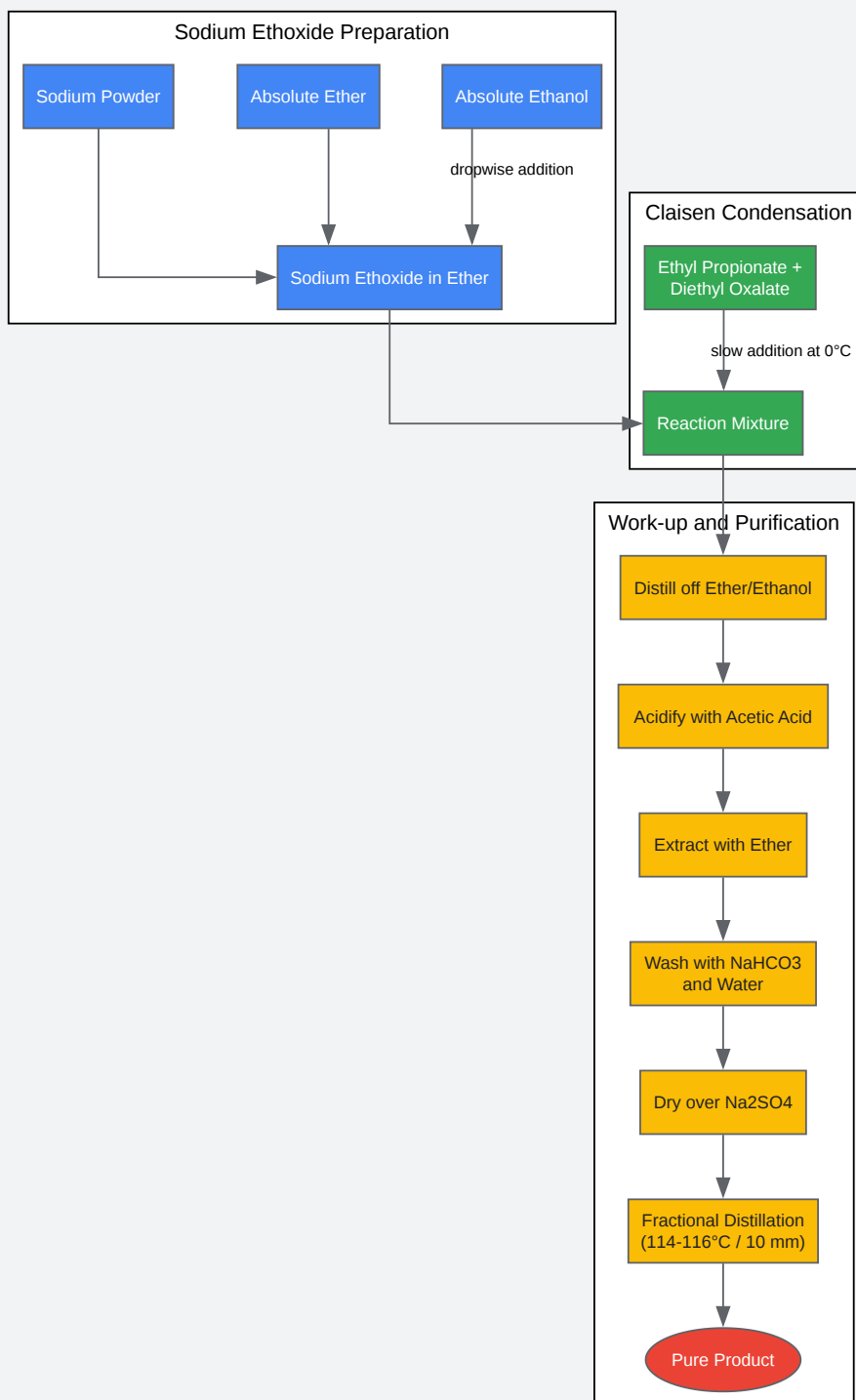
- Water bath
- Distillation apparatus with an efficient column
- Separatory funnel

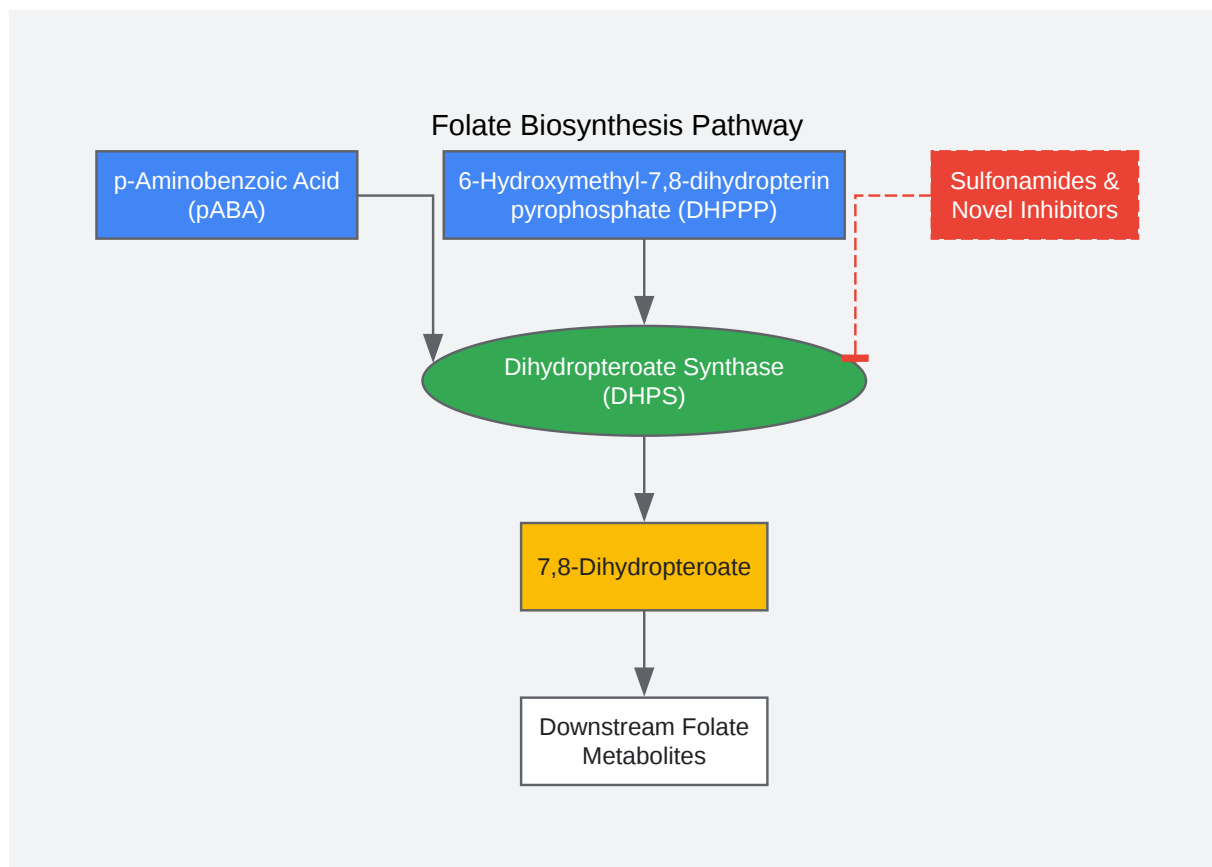
Procedure:

- Preparation of Sodium Ethoxide: In a 3-L three-necked flask, powder 69 g (3 gram atoms) of sodium under dry xylene. Decant the xylene and wash the powdered sodium twice with small portions of dry ether. Add 1 L of absolute ether to the sodium.
- Add 138 g (175 cc, 3 moles) of absolute ethyl alcohol dropwise through the dropping funnel. The addition may take 4-6 hours.
- Condensation Reaction: Once all the sodium has reacted (cessation of boiling), immerse the flask in an ice-water bath.
- Slowly add a mixture of 306 g (3 moles) of ethyl propionate and 438 g (3 moles) of diethyl oxalate through the dropping funnel over 2-3 hours, ensuring the ether does not reflux.
- Work-up: After the addition is complete, remove the stirrer and set the condenser for downward distillation. Remove the ether and the alcohol formed during the reaction by heating on a water bath.
- Cool the residue, which may solidify, and treat it with 600 cc of cold 33% acetic acid solution. Allow the mixture to stand for several hours with occasional shaking to completely decompose the sodium derivative.
- Extract the product with four 500-cc portions of ether.
- Wash the combined ether solution with 1 L of water, then with two 500-cc portions of saturated sodium bicarbonate solution, and finally with 1 L of water.
- Dry the ether solution over anhydrous sodium sulfate.
- Purification: Remove the ether by distillation on a steam bath. Fractionally distill the residue under reduced pressure using an efficient column. Collect the fraction boiling at 114–

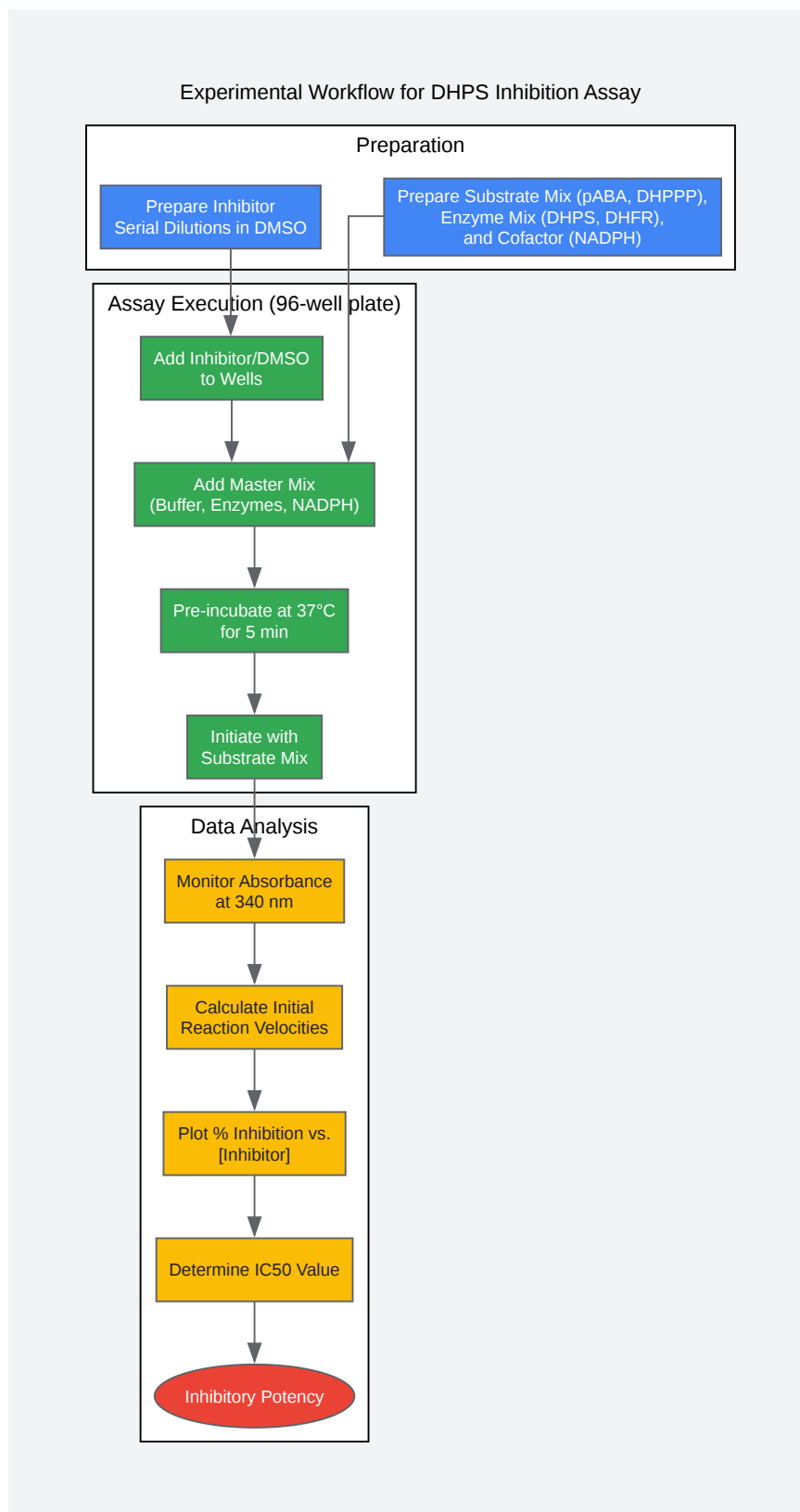
116°C/10 mm. The expected yield is 363–425 g (60–70%).

## Synthesis Workflow of Diethyl 2-methyl-3-oxosuccinate









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- To cite this document: BenchChem. [Synonyms for Diethyl 2-methyl-3-oxosuccinate (e.g., Diethyl methyloxalacetate)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130162#synonyms-for-diethyl-2-methyl-3-oxosuccinate-e-g-diethyl-methyloxalacetate]

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